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2,6-Dimethoxy-4-vinylphenol - 28343-22-8

2,6-Dimethoxy-4-vinylphenol

Catalog Number: EVT-299841
CAS Number: 28343-22-8
Molecular Formula: C10H12O3
Molecular Weight: 180.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2,6-Dimethoxy-4-vinylphenol, often referred to as canolol, is a naturally occurring phenolic compound found in cruciferous vegetables like rapeseed (Brassica napus) and mustard seeds (Brassica juncea) [, , ]. It belongs to the class of vinylphenols and is primarily known for its potent antioxidant properties [, , , ]. Canolol is generated during thermal processing, such as roasting, through the decarboxylation of sinapic acid, a phenolic acid abundant in these seeds [, , , , ].

Canolol is a subject of significant interest in food science and technology due to its potential applications as a natural antioxidant in edible oils and other food products [, ].

Future Directions
  • Understanding Canolol's Role in Oxidative Stability: While canolol is recognized as a major contributor to the oxidative stability of roasted oils, the synergistic effects of canolol with other compounds, such as phospholipids and Maillard reaction products, warrant further investigation [, ].

Sinapic Acid

Compound Description: Sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid) is a naturally occurring phenolic acid found in various plants, including rapeseed and mustard seeds. It exists in both free and bound forms, primarily as sinapic acid derivatives (SADs) [, , ].

Relevance: Sinapic acid is a direct precursor of 2,6-dimethoxy-4-vinylphenol (canolol). Canolol is formed through the thermal decarboxylation of sinapic acid during processes like seed roasting [3, 5, 7-9]. The amount of free sinapic acid and SADs in the seed significantly influences the yield of canolol during roasting [].

Ferulic Acid

Compound Description: Ferulic acid (4-hydroxy-3-methoxycinnamic acid) is another naturally occurring phenolic acid commonly found in plant cell walls, often esterified to lignin and other biopolymers [].

Relevance: Like sinapic acid, ferulic acid also serves as a substrate for certain phenolic acid decarboxylases (PADs), enzymes that catalyze the removal of a carboxyl group. While some PADs demonstrate activity towards both sinapic acid and ferulic acid, the recently characterized NlePAD from the fungus Neolentinus lepideus exhibits a significantly higher preference for sinapic acid, making it a promising biocatalyst for producing 2,6-dimethoxy-4-vinylphenol (canolol) [].

p-Coumaric Acid

Compound Description: p-Coumaric acid (4-hydroxycinnamic acid) is a hydroxycinnamic acid, a type of phenolic acid widespread in plants. It plays a vital role in plant biochemistry, acting as a precursor to various compounds [].

Caffeic Acid

Compound Description: Caffeic acid (3,4-dihydroxycinnamic acid) is an organic compound belonging to the hydroxycinnamic acid family. It acts as an intermediate in the biosynthesis of lignin, a complex polymer strengthening plant cell walls [].

Phospholipids and Pyrrolized Phospholipids

Compound Description: Phospholipids are a class of lipids containing a phosphate group and are crucial components of cell membranes. Pyrrolized phospholipids are products formed from the reaction of phospholipids with carbonyl compounds, a process linked to the Maillard reaction, a complex series of reactions occurring between amino acids and reducing sugars, typically during heating [].

Relevance: Research indicates a strong positive correlation between the content of phospholipids, pyrrolized phospholipids, and the oxidative stability of roasted mustard seed oil, which also contains 2,6-dimethoxy-4-vinylphenol (canolol) []. This suggests a potential synergistic effect between canolol and these lipid components in enhancing the oil's resistance to oxidation.

Tocopherols

Compound Description: Tocopherols, also known as vitamin E, are a group of fat-soluble compounds with potent antioxidant properties. They play a crucial role in protecting cells from damage caused by free radicals [].

Relevance: While both tocopherols and 2,6-dimethoxy-4-vinylphenol (canolol) act as antioxidants, studies have shown that variations in the oxidative stability of roasted mustard seed oil are not solely attributed to tocopherol content []. This implies that other factors, including canolol and potentially its interactions with other compounds like phospholipids, contribute significantly to the oil's overall stability.

Classification
  • Chemical Name: 2,6-Dimethoxy-4-vinylphenol
  • Molecular Formula: C10H12O3\text{C}_{10}\text{H}_{12}\text{O}_3
  • CAS Number: 28343-22-8
  • Category: Flavoring agents
Synthesis Analysis

The synthesis of 2,6-dimethoxy-4-vinylphenol can be achieved through various methods, primarily focusing on decarboxylation and condensation reactions.

  1. Decarboxylation of Hydroxycinnamic Acids: One prominent method involves the non-oxidative decarboxylation of 4-hydroxycinnamic acids, such as ferulic acid, under microwave irradiation. This method allows for the efficient conversion of these acids into vinylphenols with moderate to excellent yields .
  2. Biotechnological Approaches: Recent advances have highlighted the use of microbial decarboxylation processes utilizing enzymes such as phenolic acid decarboxylases from various bacterial and yeast sources. These enzymes facilitate the conversion of p-hydroxycinnamic acids into corresponding vinylphenols without harsh chemical conditions .
  3. Knoevenagel–Doebner Condensation: Another synthetic route involves the classical Knoevenagel condensation reaction using substituted benzaldehydes and malonic acid derivatives, which can also yield vinylphenols under specific conditions .

Technical Parameters

  • Reaction Conditions: Microwave irradiation can significantly reduce reaction times and enhance yields compared to traditional heating methods.
  • Enzyme Sources: Bacterial strains such as Bacillus and yeasts like Brettanomyces are effective in producing vinylphenols through bioconversion pathways.
Molecular Structure Analysis

The molecular structure of 2,6-dimethoxy-4-vinylphenol features a phenolic ring substituted with two methoxy groups at the 2 and 6 positions and a vinyl group at the 4 position.

Structural Data

  • Molecular Weight: Approximately 196.20 g/mol
  • Chemical Structure:
OCH3C6H3(OCH3)(C=CH2)\begin{array}{c}\text{OCH}_3\\\quad \quad \quad \quad \quad \quad \quad \quad \quad \quad \quad \quad\\\text{C}_6\text{H}_3(\text{OCH}_3)(\text{C}=\text{CH}_2)\\\end{array}

This structure imparts unique chemical properties that influence its reactivity and interactions in various applications.

Chemical Reactions Analysis

2,6-Dimethoxy-4-vinylphenol participates in several chemical reactions due to its reactive functional groups:

  1. Electrophilic Aromatic Substitution: The presence of the vinyl group enhances electrophilic substitution reactions on the aromatic ring, allowing for further derivatization.
  2. Radical Scavenging Reactions: The compound exhibits antioxidant activity by scavenging free radicals, which is critical in food preservation and health-related applications .
  3. Polymerization Reactions: Under certain conditions, it can undergo polymerization to form larger oligomeric structures, which may have implications in material science.

Technical Details

  • Reactivity with Free Radicals: The compound has shown significant efficacy in scavenging reactive oxygen species due to its phenolic structure.
Mechanism of Action

The mechanism of action for 2,6-dimethoxy-4-vinylphenol primarily revolves around its antioxidant properties and its ability to interact with biological systems:

  1. Antioxidant Activity: The phenolic hydroxyl group donates hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage .
  2. Cell Wall Disruption in Fungi: Studies have indicated that derivatives of this compound exhibit antifungal activity by damaging fungal cell walls, making it a potential candidate for agricultural applications against pathogens like Botrytis cinerea .

Relevant Data

  • The compound's effectiveness as an antifungal agent is attributed to its ability to disrupt cellular integrity through biochemical interactions.
Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-dimethoxy-4-vinylphenol are crucial for understanding its behavior in various applications:

  1. Appearance: Typically appears as a pale yellow liquid or solid.
  2. Solubility: Soluble in organic solvents such as ethanol and methanol but has limited solubility in water.
  3. Boiling Point: Approximately 250 °C under standard atmospheric conditions.

Relevant Data

  • The compound has a melting point range of about 50–55 °C, indicating its stability under moderate temperature conditions.
Applications

2,6-Dimethoxy-4-vinylphenol has diverse applications across several fields:

  1. Food Industry: Utilized as a flavoring agent due to its aromatic properties.
  2. Pharmaceuticals: Investigated for its antioxidant and antifungal activities, potentially leading to new therapeutic agents.
  3. Material Science: Explored for use in polymer formulations due to its reactivity and ability to form cross-linked structures.

Properties

CAS Number

28343-22-8

Product Name

2,6-Dimethoxy-4-vinylphenol

IUPAC Name

4-ethenyl-2,6-dimethoxyphenol

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

InChI

InChI=1S/C10H12O3/c1-4-7-5-8(12-2)10(11)9(6-7)13-3/h4-6,11H,1H2,2-3H3

InChI Key

QHJGZUSJKGVMTF-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1O)OC)C=C

Synonyms

4-vinyl-2,6-dimethoxyphenol
canolol

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=C

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